2-(Nitromethylidene)azocane
Description
2-(Nitromethylidene)azocane is a nitrogen-containing heterocyclic compound featuring an eight-membered azocane ring substituted with a nitromethylidene group. For instance, the nitromethylidene moiety is known to enhance electrophilic reactivity, making such compounds valuable in agrochemical and pharmaceutical applications . Azocane derivatives typically exhibit moderate ring strain compared to smaller heterocycles (e.g., aziridines), which influences their stability and reactivity .
Properties
CAS No. |
60971-66-6 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-(nitromethylidene)azocane |
InChI |
InChI=1S/C8H14N2O2/c11-10(12)7-8-5-3-1-2-4-6-9-8/h7,9H,1-6H2 |
InChI Key |
BTIVUPBACNNPOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCNC(=C[N+](=O)[O-])CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Nitromethylidene)azocane typically involves the reaction of azocane with nitromethane under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic addition of nitromethane to the azocane ring, followed by oxidation to form the nitromethylidene group .
Industrial Production Methods: Industrial production of 2-(Nitromethylidene)azocane may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Nitromethylidene)azocane undergoes various chemical reactions, including:
Oxidation: The nitromethylidene group can be further oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitromethylidene group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of azocane.
Reduction: Amino derivatives of azocane.
Substitution: Various substituted azocane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Nitromethylidene)azocane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Nitromethylidene)azocane involves its interaction with specific molecular targets. The nitromethylidene group can undergo redox reactions, influencing cellular pathways and enzyme activities. The compound’s effects are mediated through its ability to form reactive intermediates that interact with biological macromolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(Nitromethylidene)azocane with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and applications.
Structural Analogues
2.1.1 2-[(E)-2-(Nitromethylidene)imidazolidin-1-yl]ethanol
- Structure: A five-membered imidazolidine ring with a nitromethylidene group and ethanol side chain.
- Synthesis: Reacting 2-(2-aminoethylamino)ethanol with 1,1-bis(methylthio)-2-nitroethane in ethanol under reflux .
- Properties :
- Applications : Acts as a nicotine-like insecticide due to its structural mimicry of natural alkaloids .
2.1.2 (2E)-2-(Nitromethylidene)-1,3-thiazolidine
- Structure : A five-membered thiazolidine ring with a nitromethylidene group.
- Properties :
- Applications : Used in agrochemical synthesis (pesticides, herbicides) due to its electrophilic nitro group .
2.1.3 Aziridine Derivatives (e.g., Aziridine 2-phosphonates)
- Structure : Three-membered rings with two carbons and one nitrogen atom.
- Synthesis : Via carbene-mediated reactions or aza-Darzens methodologies .
- Properties :
- Applications : Serve as intermediates in drug discovery and polymer chemistry .
Functional Analogues
2.2.1 5-Nitrothiazol-2-amine
- Structure : A nitro-substituted thiazole ring.
- Applications : Used as a reference standard in pharmaceutical quality control (e.g., Nitazoxanide synthesis) .
2.2.2 4-Methylacetophenone Azine
- Structure : A bis-azine derivative with a C18H20N2 formula.
- Hazards: Limited toxicity data; precautionary measures include avoiding inhalation and skin contact .
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